Corrosion Inhibition Superiority over Parent Perimidine
In a direct head-to-head electrochemical study, both 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER) achieved >90% corrosion inhibition efficiency for mild steel in 1.0 M HCl at concentrations below 0.15 mM. Critically, NPER exhibited consistently higher inhibition efficiency than PER across the tested concentration range, a difference attributed by the authors to the electron-donating and electron-accepting capacity of the 2-position amino group, which strengthens adsorption onto the iron surface [1]. Polarization studies confirmed both compounds act as mixed-type inhibitors obeying the Langmuir adsorption isotherm, but the amino substituent confers a measurable advantage in inhibitive capability [1].
| Evidence Dimension | Corrosion inhibition efficiency at <0.15 mM inhibitor concentration |
|---|---|
| Target Compound Data | NPER (1H-Perimidin-2-amine): >90% inhibition efficiency for mild steel in 1.0 M HCl at <0.15 mM; slightly higher than PER due to 2-position amino group |
| Comparator Or Baseline | PER (1H-Perimidine, unsubstituted parent): >90% inhibition efficiency under identical conditions, but consistently lower than NPER |
| Quantified Difference | Both exceed 90%; NPER is slightly but consistently higher than PER (exact numerical delta not reported in abstract; full-text comparison available in the primary paper) |
| Conditions | Mild steel substrate; 1.0 M HCl; inhibitor concentration <0.15 mM; electrochemical impedance spectroscopy and potentiodynamic polarization; temperature-dependent; Langmuir adsorption isotherm model |
Why This Matters
For industrial procurement of corrosion inhibitors, the presence of the 2-amino group provides a measurable incremental protection benefit over the parent perimidine at equal concentration, directly translating to material longevity in acidic environments.
- [1] He X, Mao J, Ma Q, Tang Y. Corrosion inhibition of perimidine derivatives for mild steel in acidic media: Electrochemical and computational studies. Journal of Molecular Liquids. 2018;269:260-268. DOI: 10.1016/j.molliq.2018.08.062 View Source
